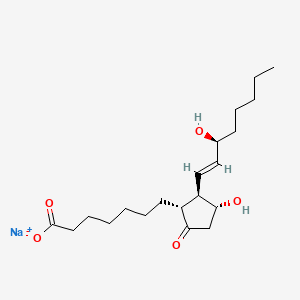

Alprostadil sodium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

27930-45-6 |

|---|---|

Molecular Formula |

C20H33NaO5 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

sodium 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C20H34O5.Na/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25);/q;+1/p-1/b13-12+;/t15-,16+,17+,19+;/m0./s1 |

InChI Key |

BMHCMWOSEOFUFU-HZTJSMSYSA-M |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alprostadil sodium, PGE1 sodium salt, Prostaglandin E1 sodium |

Origin of Product |

United States |

Foundational & Exploratory

Alprostadil Sodium's Core Mechanism of Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alprostadil, the synthetic form of Prostaglandin E1 (PGE1), is a potent vasodilator and smooth muscle relaxant.[1] Its therapeutic efficacy, particularly in conditions like erectile dysfunction and for maintaining patency of the ductus arteriosus, is rooted in its direct action on smooth muscle cells.[2][3] This technical guide provides an in-depth exploration of the core molecular mechanism by which alprostadil sodium induces smooth muscle relaxation. It details the primary signaling cascade, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of the involved pathways and workflows.

Core Mechanism: The cAMP-Dependent Signaling Cascade

The relaxant effect of alprostadil on smooth muscle is primarily mediated by a G-protein coupled receptor signaling pathway that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] This cascade can be broken down into several key steps:

-

Receptor Binding: Alprostadil binds to specific Prostaglandin E (EP) receptors on the surface of vascular and trabecular smooth muscle cells. The relaxant effects are predominantly mediated by the EP2 and EP4 receptor subtypes, which are coupled to the stimulatory G-protein (Gs).

-

G-Protein Activation: Upon agonist binding, the EP receptor undergoes a conformational change, activating the associated Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the G-protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase.

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). This leads to a significant accumulation of intracellular cAMP.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from the catalytic subunits. This frees the catalytic subunits, which then become active and phosphorylate various downstream target proteins.

-

Induction of Smooth Muscle Relaxation: The activation of PKA initiates a series of events that collectively decrease the cytosolic calcium concentration ([Ca2+]i) and reduce the sensitivity of the contractile machinery to calcium, resulting in smooth muscle relaxation. These events include:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inhibits MLCK, the enzyme responsible for phosphorylating the myosin light chain, a critical step for actin-myosin cross-bridge cycling and muscle contraction.

-

Reduced Intracellular Calcium ([Ca2+]i): PKA promotes the sequestration of Ca2+ into the sarcoplasmic reticulum and enhances the extrusion of Ca2+ from the cell, thereby lowering the free cytosolic calcium available for contraction.

-

Activation of Potassium (K+) Channels: PKA activation leads to the opening of potassium channels, particularly large-conductance Ca2+-activated K+ (KCa) channels. The resulting efflux of K+ ions causes hyperpolarization of the cell membrane, which leads to the closure of voltage-gated L-type calcium channels, further reducing Ca2+ influx and promoting relaxation.

-

This primary mechanism underscores alprostadil's role as a direct-acting smooth muscle relaxant, independent of endothelial factors like nitric oxide.

Data Presentation

The following tables summarize quantitative data from in-vitro studies investigating the effects of alprostadil on smooth muscle.

| Parameter | Tissue/Cell Type | Species | Value/Effect | Reference |

| Relaxation | Penile Retractor Muscle | Dog, Cat, Horse, Ram, Bull | Relaxation observed at 2 to 300 nM | |

| Human Corpus Cavernosum | Human | Relaxation observed | ||

| Human Cavernous Artery | Human | Relaxation observed | ||

| cAMP Accumulation | Cultured Corpus Cavernosum Smooth Muscle Cells | Human | Concentration-dependent increase in cAMP | |

| K+ Channel Activity | Cultured Human Corporal Smooth Muscle Cells | Human | 1.2 to 23-fold increase in KCa channel open probability at +90 to +110 mV with 3.3 or 33 µM PGE1 | |

| Freshly Isolated Human Corporal Smooth Muscle Cells | Human | 2 to 3-fold increase in outward K+ currents (Charybdotoxin-sensitive) | ||

| Membrane Potential | Cultured Human Corporal Smooth Muscle Cells | Human | Mean Resting Potential: -50.8 ± 2.1 mV | |

| Freshly Isolated Human Corporal Smooth Muscle Cells | Human | Mean Resting Potential: -34 ± 4 mV |

Table 1: Quantitative Effects of Alprostadil on Smooth Muscle Parameters.

| Drug Combination (Fixed Molar Ratio) | Cell Type | Effect on cAMP Emax | Significance (p-value) | Reference |

| PGE1 (80%) : Isoproterenol (20%) | Cultured Human Corporal Smooth Muscle Cells | Significantly greater than PGE1 alone | p ≤ 0.01 | |

| PGE1 (70%) : Isoproterenol (30%) | Cultured Human Corporal Smooth Muscle Cells | Significantly greater than PGE1 alone | p ≤ 0.01 |

Table 2: Synergistic Effects on cAMP Accumulation in Human Corporal Smooth Muscle Cells.

Experimental Protocols

The mechanism of alprostadil is elucidated through a variety of established experimental techniques.

Isometric Tension Measurement in Organ Bath

This protocol is used to quantify the contractile and relaxant properties of intact smooth muscle tissues.

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., a strip of corpus cavernosum or a vascular ring) is carefully dissected and mounted in an organ bath chamber. The chamber is filled with a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

-

Mounting: The tissue is suspended between two hooks or wires. One is fixed to the chamber, and the other is connected to an isometric force transducer, which measures changes in muscle tension.

-

Equilibration and Pre-contraction: The tissue is allowed to equilibrate under a defined pretension. To study relaxation, the muscle is first pre-contracted with an agonist like phenylephrine to induce a stable tonic contraction.

-

Data Acquisition: Alprostadil is added to the bath in a cumulative concentration-response fashion. The resulting relaxation is recorded as a decrease in isometric force. Data is typically expressed as a percentage of the pre-contracted tension.

Measurement of Intracellular cAMP using FRET Biosensors

This method allows for real-time measurement of cAMP dynamics in living smooth muscle cells.

-

Cell Culture and Transfection: Primary smooth muscle cells are cultured on coverslips. They are then transfected with a plasmid encoding a Förster Resonance Energy Transfer (FRET)-based cAMP biosensor (e.g., a sensor based on Exchange Protein directly Activated by cAMP - EPAC).

-

Imaging Setup: The coverslip is placed in a chamber on the stage of a fluorescence microscope equipped for FRET imaging. The cells are maintained in a physiological buffer.

-

FRET Measurement: The biosensor consists of two fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor). In the absence of cAMP, the proteins are in close proximity, allowing for high FRET efficiency. When cAMP binds to the sensor, it undergoes a conformational change, increasing the distance between the fluorophores and decreasing FRET efficiency.

-

Data Acquisition and Analysis: Cells are stimulated with alprostadil. Images of both donor and acceptor fluorescence are captured over time. The ratio of acceptor to donor emission is calculated, providing a real-time readout of changes in intracellular cAMP concentration.

Whole-Cell Patch Clamp for Potassium Channel Currents

This electrophysiological technique is used to study the activity of ion channels, such as KCa channels, in single smooth muscle cells.

-

Cell Preparation: Smooth muscle cells are enzymatically dissociated from the tissue to obtain single, viable cells. The cells are placed in a recording chamber on an inverted microscope.

-

Pipette and Seal Formation: A glass micropipette with a very fine tip (resistance of 3-6 MΩ) is filled with an intracellular solution and carefully maneuvered to touch the surface of a cell. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recording: The membrane potential of the cell is "clamped" at a set voltage by the patch-clamp amplifier. The amplifier then measures the current that flows across the cell membrane, which represents the activity of all open ion channels.

-

Data Acquisition: To study the effect of alprostadil, the drug is applied to the bath solution. Outward potassium currents are recorded at various clamped membrane potentials before and after drug application to determine its effect on channel activity. PKA inhibitors can be included in the pipette solution to confirm the signaling pathway.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. What is the mechanism of Alprostadil? [synapse.patsnap.com]

- 2. Alprostadil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Physiological interrelationships between the venous shunts of penile corpus spongiosum and cavernous compartments during erection used in the pharmacotherapy of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Alprostadil (Prostaglandin E1): A Technical Guide to Receptor Binding Affinity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity of alprostadil, a synthetic form of prostaglandin E1 (PGE1), for its cognate E-type prostanoid (EP) receptors. Alprostadil is a clinically significant vasodilator used in the management of erectile dysfunction and in maintaining ductus arteriosus patency in newborns with congenital heart defects.[1] Its therapeutic effects are mediated through interactions with four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Understanding the specific binding characteristics and subsequent signaling cascades is paramount for the development of novel therapeutics with improved selectivity and efficacy. This document summarizes the quantitative binding data, provides a detailed experimental protocol for determining binding affinity, and visualizes the associated signaling pathways.

Alprostadil Binding Affinity for EP Receptors

Alprostadil exhibits differential binding affinities for the four EP receptor subtypes, which accounts for its diverse physiological effects. The binding affinity is typically quantified using the inhibition constant (Ki), which represents the concentration of a competing ligand (in this case, alprostadil) that will displace 50% of a radiolabeled ligand from the receptor. A lower Ki value indicates a higher binding affinity.

The binding affinities of alprostadil for mouse EP receptor subtypes have been determined through radioligand binding assays.[2] These studies reveal a degree of selectivity, particularly for the EP3 and EP4 receptors.[2]

Table 1: Alprostadil Binding Affinity (Ki) for Mouse EP Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| EP1 | 36 | [2] |

| EP2 | 10 | [2] |

| EP3 | 1.1 | |

| EP4 | 2.1 |

Data derived from studies on mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of alprostadil's Ki values for EP receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of unlabeled alprostadil to compete with a radiolabeled ligand for binding to the EP receptors.

Materials and Reagents

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human EP receptor subtypes (EP1, EP2, EP3, or EP4).

-

Radioligand: Tritiated prostaglandin E2 ([³H] PGE2) is commonly used due to its high affinity for all EP receptor subtypes.

-

Unlabeled Ligand: Alprostadil (Prostaglandin E1).

-

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

96-well plates.

-

Multi-channel pipette.

-

Cell harvester.

-

Scintillation counter.

-

Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow

Step-by-Step Procedure

I. Membrane Preparation

-

Cell Culture: Grow cells expressing the target EP receptor subtype to confluency in appropriate culture flasks.

-

Harvesting: Detach the cells from the flasks and wash them with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Washing: Resuspend the membrane pellet in fresh, ice-cold membrane preparation buffer and repeat the centrifugation step.

-

Final Resuspension: Resuspend the final membrane pellet in assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay.

II. Competitive Binding Assay

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of [³H] PGE2 (typically at its Kd value), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H] PGE2, a high concentration of unlabeled PGE2 (e.g., 10 µM), and the membrane preparation.

-

Competition: Add assay buffer, [³H] PGE2, varying concentrations of alprostadil (typically from 10⁻¹¹ M to 10⁻⁵ M), and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

III. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.

-

Determine IC50: Plot the percentage of specific binding against the logarithm of the alprostadil concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of alprostadil that inhibits 50% of the specific binding of [³H] PGE2.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand ([³H] PGE2).

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Alprostadil-Mediated Signaling Pathways

Upon binding of alprostadil, the EP receptors undergo a conformational change, leading to the activation of intracellular signaling pathways. The specific pathway activated is dependent on the G protein to which the receptor subtype is coupled.

EP1 Receptor Signaling

The EP1 receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to Gs proteins. Ligand binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA). The EP4 receptor can also couple to Gi proteins, which inhibit adenylyl cyclase, and can activate the PI3K/Akt pathway.

EP3 Receptor Signaling

The EP3 receptor is primarily coupled to Gi proteins. Activation of the EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This counteracts the effects of Gs-coupled receptors.

Conclusion

Alprostadil demonstrates a distinct binding profile for the four EP receptor subtypes, with the highest affinity for EP3 and EP4 receptors. The activation of these receptors initiates diverse intracellular signaling cascades that are responsible for the pharmacological effects of alprostadil. A thorough understanding of these molecular interactions, facilitated by robust experimental methodologies such as competitive radioligand binding assays, is crucial for the rational design of next-generation prostaglandin analogues with enhanced therapeutic profiles. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug development.

References

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Metabolism of Alprostadil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprostadil, a synthetic form of prostaglandin E1 (PGE1), is a potent vasodilator with a well-established role in the treatment of erectile dysfunction and in maintaining patency of the ductus arteriosus in neonates with congenital heart defects.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate within the body. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Alprostadil, with a focus on its in vivo metabolism. Detailed experimental protocols for its study are provided, along with quantitative data and visual representations of its metabolic and signaling pathways to support further research and drug development efforts.

Pharmacokinetics of Alprostadil

Alprostadil is characterized by rapid metabolism and a short biological half-life, which significantly influences its route of administration and therapeutic application.[1]

Absorption

Following intracavernosal injection for erectile dysfunction, Alprostadil is rapidly absorbed into the systemic circulation. In patients receiving a 20 μg intracavernosal dose, systemic plasma concentrations of prostaglandin E1 increased from a baseline of 0.8 pg/mL to a Cmax of 16.8 pg/mL.[1] The time to reach maximum concentration (tmax) was 4.8 minutes.[3]

Distribution

Alprostadil is distributed throughout the body, with the notable exception of the central nervous system. It is primarily bound to plasma albumin (81%) and to a lesser extent, alpha-globulin IV-4 fraction (55%). The volume of distribution for Alprostadil has not yet been fully determined.

Metabolism

Alprostadil undergoes extensive and rapid metabolism, primarily in the lungs, with as much as 60-90% of the circulating drug being metabolized in a single pass through pulmonary circulation. The primary metabolic pathways are beta- and omega-oxidation.

The initial and principal step in its metabolism is the enzymatic oxidation of the C15-hydroxyl group to form 15-keto-PGE1. This is followed by the reduction of the C13,14-double bond to yield 13,14-dihydro-15-keto-PGE1 (PGE0), a major and largely inactive metabolite. Another key metabolite, 13,14-dihydro-PGE1 (PGE0), retains some biological activity.

Excretion

The metabolites of Alprostadil are primarily excreted by the kidneys, with approximately 88% of a dose being recovered in the urine and 12% in the feces over 72 hours. The excretion process is rapid, with nearly all metabolites cleared within 24 hours of administration. Unchanged Alprostadil is not detected in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Alprostadil and its metabolites in humans from various studies.

Table 1: Pharmacokinetic Parameters of Alprostadil in Healthy Human Volunteers after Intravenous Infusion

| Dose (µg over 120 min) | Cmax (pg/mL) |

| 30 | 4.2 ± 1.1 |

| 60 | 6.7 ± 1.0 |

| 120 | 11.0 ± 1.9 |

Table 2: Pharmacokinetic Parameters of Alprostadil Metabolites in Healthy Human Volunteers after Intravenous Infusion

| Dose (µg over 120 min) | Metabolite | Cmax (pg/mL) |

| 30 | PGE0 | 7.6 ± 2.1 |

| 60 | PGE0 | 14.1 ± 3.7 |

| 120 | PGE0 | 28.0 ± 3.0 |

| 30 | 15-keto-PGE0 | 99.3 ± 27.9 |

| 60 | 15-keto-PGE0 | 190.4 ± 52.5 |

| 120 | 15-keto-PGE0 | 357.2 ± 72.6 |

Table 3: Comparative Pharmacokinetics of Alprostadil in Patients with Erectile Dysfunction (20 µg dose)

| Route of Administration | Cmax (pg/mL) | tmax (min) | AUC (pg·min/mL) |

| Intracavernous | 16.8 | 4.8 | 173 |

| Intravenous Infusion | 7.09 | 25.5 | 174 |

In Vivo Metabolism of Alprostadil

The in vivo metabolism of Alprostadil is a rapid and efficient process designed to inactivate the potent prostaglandin. The primary routes of metabolism are beta-oxidation and omega-oxidation, occurring predominantly in the lungs.

Metabolic Pathways

The metabolic cascade begins with the action of 15-hydroxyprostaglandin dehydrogenase, which converts Alprostadil to the less active 15-keto-PGE1. Subsequent reduction of the C13-14 double bond by a reductase leads to the formation of 13,14-dihydro-15-keto-PGE1. Further metabolism proceeds through beta-oxidation of the carboxylic acid side chain and omega-oxidation of the alkyl side chain.

Signaling Pathway of Alprostadil

Alprostadil exerts its pharmacological effects by binding to and activating prostaglandin E (EP) receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that leads to smooth muscle relaxation and vasodilation.

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats (A Representative Protocol)

This protocol outlines a typical approach for evaluating the pharmacokinetics of Alprostadil in a rat model.

-

Animal Model: Male Wistar rats (250-300g) are commonly used. Animals are housed in a controlled environment and fasted overnight before dosing.

-

Dosing: Alprostadil is administered via intravenous (IV) bolus injection into the tail vein. A typical dose for pharmacokinetic studies in rats is 50 µg/kg.

-

Sample Collection: Blood samples (approximately 0.25 mL) are collected from the jugular vein at pre-determined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, and 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add an internal standard.

-

Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

Analytical Method (LC-MS/MS):

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. Monitor the parent and product ions for Alprostadil and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, tmax, AUC, half-life, clearance) are calculated from the plasma concentration-time data using non-compartmental analysis.

Clinical Pharmacokinetic Study in Humans (A Representative Protocol)

This protocol describes a standard design for a clinical pharmacokinetic study of intravenously administered Alprostadil in healthy volunteers.

-

Study Design: An open-label, randomized, crossover study is a common design.

-

Subjects: Healthy male volunteers are typically recruited. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

-

Dosing: Alprostadil is administered as a continuous intravenous infusion over a specified period (e.g., 120 minutes). Different dose levels can be investigated in separate study periods with a washout period in between.

-

Sample Collection: Venous blood samples are collected at baseline and at multiple time points during and after the infusion (e.g., 0, 15, 30, 60, 90, 120, 135, 150, 180, 240, and 360 minutes).

-

Sample Preparation (Solid-Phase Extraction):

-

Plasma is separated from blood samples by centrifugation.

-

An internal standard is added to the plasma.

-

Solid-phase extraction (SPE) is performed using a C18 cartridge to extract Alprostadil and its metabolites.

-

The cartridge is washed, and the analytes are eluted with an appropriate solvent.

-

The eluate is evaporated and reconstituted for analysis.

-

-

Analytical Method (GC/MS/MS or LC-MS/MS):

-

A validated and highly sensitive method such as gas chromatography-tandem mass spectrometry (GC/MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the quantification of Alprostadil and its metabolites in plasma.

-

-

Data Analysis: Pharmacokinetic parameters are calculated for Alprostadil and its major metabolites. Statistical analysis is performed to assess dose-proportionality and other pharmacokinetic characteristics.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Alprostadil.

Conclusion

This technical guide has provided a detailed examination of the pharmacokinetics and in vivo metabolism of Alprostadil. The rapid and extensive metabolism, primarily through beta- and omega-oxidation in the lungs, results in a short half-life and dictates its clinical use via localized or continuous administration. The provided quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental aspects of Alprostadil's disposition in the body is crucial for optimizing its therapeutic applications and for the development of novel prostaglandin-based therapies.

References

The Inhibitory Effects of Alprostadil on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alprostadil, a synthetic form of prostaglandin E1 (PGE1), is a potent inhibitor of platelet aggregation. Its mechanism of action is primarily mediated through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to a cascade of intracellular events that ultimately suppress platelet activation and aggregation. This technical guide provides an in-depth overview of the inhibitory effects of Alprostadil on platelet function, including a summary of its efficacy, a detailed description of its signaling pathway, and comprehensive protocols for key experimental assays used to study its anti-platelet activity.

Quantitative Data on the Inhibitory Efficacy of Alprostadil

The inhibitory potency of Alprostadil on platelet aggregation can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the aggregation response by 50%. While specific IC50 values for Alprostadil against various agonists in human platelets are not consistently reported across the literature, the available data indicates its potent anti-aggregatory effects.

Table 1: Summary of Alprostadil's Inhibitory Effects on Platelet Aggregation

| Parameter | Agonist(s) | Species/System | Value/Observation |

| Relative Potency | ADP, Collagen | Human | The order of inhibitory potency for prostaglandins is generally PGI2 > PGD2 > PGE1 (Alprostadil)[1]. |

| Relative Potency | Arachidonic Acid | Human | Alprostadil (PGE1) and PGD2 are nearly as potent as PGI2 in inhibiting aggregation[1]. |

| In Vivo Inhibition | Not specified | Bovine (Calves) | An infusion rate of approximately 0.20 micrograms/kg/min resulted in 50% inhibition of platelet aggregation[2]. |

| Receptor Binding (Ki) | Prostaglandin Receptors | Mouse | EP3: 1.1 nM, EP4: 2.1 nM, EP2: 10 nM, IP: 33 nM, EP1: 36 nM |

Note: The provided Ki values indicate the high affinity of Alprostadil for various prostaglandin E receptor subtypes, which initiates its inhibitory signaling cascade.

Signaling Pathway of Alprostadil-Mediated Platelet Inhibition

Alprostadil exerts its inhibitory effect on platelet aggregation primarily through the elevation of intracellular cyclic adenosine monophosphate (cAMP). The signaling cascade is initiated by the binding of Alprostadil to prostanoid receptors on the platelet surface, leading to the activation of adenylyl cyclase and subsequent downstream signaling events.

Signaling Pathway Diagram

Caption: Alprostadil signaling pathway in platelets.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to evaluate the inhibitory effects of Alprostadil on platelet aggregation.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation in vitro. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Experimental Workflow Diagram

Caption: Workflow for Light Transmission Aggregometry.

Methodology:

-

Blood Collection: Draw venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).

-

-

Platelet Count Adjustment (Optional): Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

-

Aggregation Measurement:

-

Pipette a defined volume of PRP (e.g., 450 µL) into a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes.

-

Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.

-

Add the desired concentration of Alprostadil or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).

-

Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, thrombin, arachidonic acid).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

The percentage of inhibition is calculated as: (1 - (Max Aggregation with Alprostadil / Max Aggregation with Vehicle)) * 100%.

-

IC50 values are determined by testing a range of Alprostadil concentrations and plotting the percent inhibition against the log of the Alprostadil concentration.

-

Measurement of Intracellular cAMP Levels

The inhibitory effect of Alprostadil is directly linked to its ability to increase intracellular cAMP levels. Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cAMP concentrations in platelet lysates.

Experimental Workflow Diagram

Caption: Workflow for cAMP Measurement by ELISA.

Methodology:

-

Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Platelet Treatment: Incubate the washed platelets with various concentrations of Alprostadil or a vehicle control for a specified time at 37°C.

-

Cell Lysis: Terminate the incubation and lyse the platelets using a lysis buffer provided with the cAMP ELISA kit to release intracellular cAMP.

-

cAMP ELISA:

-

Perform the competitive ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the platelet lysates and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP to microplate wells pre-coated with a cAMP capture antibody.

-

Incubating the plate to allow for competitive binding of the sample cAMP and HRP-cAMP to the antibody.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate that is converted by HRP to a colored product.

-

Stopping the reaction with a stop solution.

-

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (usually 450 nm).

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the platelet lysates by interpolating their absorbance values from the standard curve.

-

Protein Kinase A (PKA) Activity Assay

The activation of PKA is a critical downstream event in the Alprostadil signaling pathway. PKA activity can be measured using commercially available kits that typically involve the phosphorylation of a specific substrate.

Methodology:

-

Platelet Lysate Preparation: Prepare platelet lysates as described for the cAMP assay after treatment with Alprostadil or a vehicle control.

-

PKA Activity Assay:

-

Follow the protocol of a commercial PKA activity assay kit. These kits generally employ a colorimetric or radiometric method.

-

Colorimetric Assay (Example):

-

Add the platelet lysate to a microplate well pre-coated with a specific PKA substrate.

-

Initiate the kinase reaction by adding ATP.

-

After incubation, add a primary antibody that specifically recognizes the phosphorylated substrate.

-

Add an HRP-conjugated secondary antibody.

-

Add a chromogenic substrate and measure the resulting color change with a microplate reader.

-

-

-

Data Analysis:

-

Quantify PKA activity by comparing the absorbance of the treated samples to a standard curve generated with a known amount of active PKA.

-

Conclusion

Alprostadil is a well-established inhibitor of platelet aggregation, acting through a well-defined signaling pathway involving prostanoid receptors, adenylyl cyclase, cAMP, and PKA. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of its anti-platelet effects. For researchers and drug development professionals, a thorough understanding of these mechanisms and methodologies is crucial for the evaluation of Alprostadil and the development of novel anti-thrombotic therapies. Further research to delineate the precise IC50 values of Alprostadil against a comprehensive panel of platelet agonists in human platelets would be beneficial for a more complete quantitative understanding of its inhibitory profile.

References

The Anti-Inflammatory Properties of Prostaglandin E1 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E1 (PGE1), a naturally occurring eicosanoid, and its synthetic analogs have long been recognized for their potent vasodilatory and anti-platelet aggregation properties. Beyond these well-established effects, a growing body of evidence highlights their significant anti-inflammatory capabilities, positioning them as promising therapeutic agents for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of PGE1 analogs, focusing on their molecular interactions, signaling pathways, and effects on inflammatory mediators. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and quantitative data to facilitate further investigation and therapeutic innovation.

Core Anti-Inflammatory Mechanisms of PGE1 Analogs

Prostaglandin E1 analogs exert their anti-inflammatory effects through a multi-faceted approach, primarily by engaging with specific E-prostanoid (EP) receptors on the surface of immune cells. This interaction triggers a cascade of intracellular signaling events that ultimately modulate the production of key inflammatory mediators. The principal mechanisms include:

-

Modulation of Cytokine Production: PGE1 analogs have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2][3] Conversely, they can also enhance the production of certain anti-inflammatory cytokines.

-

Inhibition of Inflammatory Cell Infiltration and Activation: By suppressing the expression of adhesion molecules and chemokines, PGE1 analogs can reduce the recruitment of neutrophils and macrophages to sites of inflammation.[4] They also directly inhibit the activation of these immune cells, limiting their inflammatory functions.

-

Regulation of Intracellular Signaling Pathways: The binding of PGE1 analogs to their receptors, predominantly EP2 and EP4, leads to the activation of the Gs-adenylyl cyclase-cyclic AMP (cAMP) signaling pathway.[3] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of key transcription factors involved in inflammation, such as Nuclear Factor-kappa B (NF-κB) and cAMP response element-binding protein (CREB).

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of various PGE1 analogs from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by PGE1 Analogs

| PGE1 Analog | Cell Type | Inflammatory Mediator | Metric | Value | Reference |

| Alprostadil (Alprostadil Alfadex) | Rat Spinal Cord Microglia | Nitric Oxide (LPS-induced) | IC50 | ~1 µM | |

| Alprostadil (Alprostadil Alfadex) | Rat Spinal Cord Microglia | TNF-α (LPS-induced) | IC50 | ~10 µM | |

| Misoprostol | Rat (in vivo) | TNF-α (LPS-induced) | Inhibition | Dose-dependent | |

| Misoprostol | Human Monocytes | IL-1β (LPS-induced) | Inhibition | Dose-dependent | |

| Misoprostol | Human Monocytes | TNF-α (LPS-induced) | Inhibition | Dose-dependent |

Table 2: In Vivo Anti-Inflammatory Effects of PGE1 Analogs

| PGE1 Analog | Animal Model | Inflammatory Parameter | Dosage | Effect | Reference |

| Misoprostol | Subcutaneous Air Pouch (Rat) | Leukocyte Counts | Dose-dependent | 33-49% reduction vs. control | |

| Alprostadil | Diabetes with Peripheral Atherosclerosis (Human) | Inflammatory Factors | Not specified | Significant reduction vs. conventional treatment | |

| Limaprost | Lumbar Spinal Stenosis (Human) | Radicular Pain (NRS) | 15 µ g/day | Significant reduction from baseline |

Signaling Pathways of PGE1 Analogs

The anti-inflammatory actions of PGE1 analogs are primarily mediated through the activation of EP2 and EP4 receptors, which are G-protein coupled receptors that signal through the Gs alpha subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and modulate the activity of various downstream targets, including transcription factors that regulate the expression of inflammatory genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental models used to assess the anti-inflammatory properties of PGE1 analogs.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.

Objective: To evaluate the anti-edematous effects of PGE1 analogs.

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are typically used.

-

Procedure: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the animals to induce localized edema.

-

Treatment: The PGE1 analog or vehicle is administered, often intraperitoneally or orally, at a specified time before or after the carrageenan injection.

-

Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

-

Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the analysis of inflammatory mediators such as TNF-α, IL-1β, and prostaglandin E2 (PGE2), as well as for histological examination of inflammatory cell infiltration.

References

- 1. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. english.coretina.com [english.coretina.com]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. Prostaglandin E1 suppresses macrophage infiltration and ameliorates injury in an experimental model of macrophage-dependent glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Cascade of Alprostadil: A Technical Guide to its Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Alprostadil, a synthetic form of prostaglandin E1 (PGE1), is a potent vasodilator with significant therapeutic applications. Its mechanism of action is initiated by the binding to specific G-protein coupled receptors, triggering a well-defined intracellular signaling cascade. This technical guide provides an in-depth exploration of the molecular events that follow Alprostadil binding, offering valuable insights for researchers and professionals in drug development.

Receptor Binding and Specificity

Alprostadil initiates its effects by binding to prostanoid E-type (EP) receptors, a class of G-protein coupled receptors. There are four main subtypes of the EP receptor: EP1, EP2, EP3, and EP4, each with distinct signaling capabilities. Alprostadil exhibits varying affinities for these receptor subtypes, which dictates the downstream cellular response.

While data on human receptors is the most clinically relevant, studies on mouse receptors provide valuable comparative insights into the binding profile of Alprostadil.

Table 1: Binding Affinity of Alprostadil (PGE1) for Mouse Prostanoid Receptors [1]

| Receptor Subtype | Ki (nM) |

| EP1 | 36 |

| EP2 | 10 |

| EP3 | 1.1 |

| EP4 | 2.1 |

| IP | 33 |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

The Canonical Signaling Pathway: Adenylyl Cyclase Activation and cAMP Accumulation

The primary signaling pathway activated by Alprostadil, particularly through EP2 and EP4 receptors, involves the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

The binding of Alprostadil to Gs-coupled EP2 and EP4 receptors induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This activated subunit then stimulates adenylyl cyclase, resulting in a rapid increase in intracellular cAMP levels. In human umbilical vein endothelial cells (HUVECs), Alprostadil has been shown to stimulate adenylyl cyclase activity at micromolar concentrations and enhance forskolin-induced cAMP accumulation at nanomolar concentrations[2].

Table 2: Prostaglandin E2 (PGE2)-Stimulated cAMP Formation in HEK-293 Cells Expressing Human EP2 and EP4 Receptors [3]

| Cell Line | Pretreatment | EC50 (nM) | Emax (pmol/well) |

| HEK-EP2 | - | 13.9 ± 3.1 | 1.8 ± 0.3 |

| HEK-EP2 | IBMX | 2.9 ± 0.4 | 12.3 ± 1.1 |

| HEK-EP4 | - | 14.2 ± 3.9 | 0.2 ± 0.1 |

| HEK-EP4 | IBMX | 0.6 ± 0.1 | 10.9 ± 0.8 |

EC50 represents the concentration of an agonist that gives half-maximal response. Emax is the maximum response achievable by the agonist. IBMX (isobutylmethylxanthine) is a phosphodiesterase inhibitor that prevents the breakdown of cAMP.

Figure 1: The canonical Alprostadil signaling cascade.

Downstream Effector: Protein Kinase A (PKA) Activation

The elevated intracellular cAMP levels directly lead to the activation of Protein Kinase A (PKA), a key downstream effector in this signaling pathway. PKA is a holoenzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the dissociation of the active catalytic subunits.

These active PKA catalytic subunits then phosphorylate various intracellular substrate proteins on serine and threonine residues. The specific substrates phosphorylated by PKA vary depending on the cell type but generally lead to the ultimate physiological effects of Alprostadil, such as the relaxation of smooth muscle cells.

Alternative Signaling Pathways

While the Gs-cAMP-PKA pathway is the predominant mechanism for EP2 and EP4 receptors, the other EP receptor subtypes can couple to different signaling cascades:

-

EP1 Receptor: This receptor is typically coupled to the Gq alpha subunit. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

EP3 Receptor: The EP3 receptor is known for its diverse signaling capabilities, primarily through coupling to the Gi alpha subunit. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can counteract the effects of Gs-coupled receptor activation.

Experimental Protocols

To facilitate further research into the Alprostadil signaling cascade, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of Alprostadil for a specific EP receptor subtype expressed in a cell line.

Materials:

-

Cell membranes expressing the target EP receptor

-

Radiolabeled ligand (e.g., [³H]PGE₂)

-

Unlabeled Alprostadil

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of unlabeled Alprostadil.

-

In a reaction tube, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of unlabeled Alprostadil.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of Alprostadil that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand competition binding assay.

cAMP Accumulation Assay

This protocol measures the increase in intracellular cAMP levels in response to Alprostadil stimulation in whole cells.

Materials:

-

Cells expressing the target EP receptor

-

Alprostadil

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Stimulation buffer

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 10 minutes) to prevent the degradation of cAMP.

-

Stimulate the cells with varying concentrations of Alprostadil for a defined time (e.g., 20 minutes) at 37°C.

-

Terminate the stimulation by removing the medium and lysing the cells with lysis buffer.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.

-

Generate a dose-response curve and determine the EC50 value for Alprostadil-induced cAMP accumulation.

Protein Kinase A (PKA) Activity Assay

This protocol quantifies the activity of PKA in cell lysates following stimulation with Alprostadil.

Materials:

-

Cells expressing the target EP receptor

-

Alprostadil

-

Cell lysis buffer

-

PKA activity assay kit (e.g., colorimetric or radioactive)

-

Protein concentration assay kit

Procedure:

-

Culture and stimulate cells with Alprostadil as described in the cAMP accumulation assay protocol.

-

Lyse the cells and collect the supernatant containing the cellular proteins.

-

Determine the total protein concentration of each lysate to normalize the PKA activity.

-

Perform the PKA activity assay using a commercial kit. These kits typically provide a specific PKA substrate and the necessary reagents to measure its phosphorylation.

-

Follow the manufacturer's protocol to measure the PKA activity, which is often detected by a change in color or radioactivity.

-

Calculate the specific PKA activity (e.g., in pmol/min/mg of protein) and compare the activity in stimulated versus unstimulated cells.

Figure 3: Logical flow of the Alprostadil signaling cascade.

Conclusion

The molecular signaling cascade initiated by Alprostadil binding is a well-characterized pathway that is central to its therapeutic effects. A thorough understanding of this cascade, from receptor binding affinities to the quantification of downstream second messengers and enzyme activities, is crucial for the development of novel therapeutics targeting this system. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of Alprostadil signaling and to screen for new modulators of this important pathway.

References

- 1. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alprostadil suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Ductus Arteriosus: A Physiological Marvel and a Therapeutic Target for Alprostadil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ductus arteriosus (DA), a vital fetal vascular connection between the pulmonary artery and the aorta, is a remarkable example of programmed physiological adaptation. Its patency in utero is essential for fetal circulation, shunting blood away from the non-functional lungs. Postnatally, its timely closure is critical for the transition to extrauterine life. The intricate mechanisms governing its patency and closure, primarily modulated by oxygen tension and prostaglandins, present a fascinating area of study for vascular biologists and a crucial therapeutic target in neonatal medicine. This guide provides a comprehensive overview of the physiological function of the ductus arteriosus, the pharmacology of Alprostadil (prostaglandin E1) in maintaining its patency, and detailed experimental methodologies for its study.

Physiological Function of the Ductus Arteriosus

Fetal Circulation and the Role of the Ductus Arteriosus

During fetal development, the lungs are fluid-filled and pulmonary vascular resistance is high. Consequently, the ductus arteriosus serves as a low-resistance shunt, diverting a significant portion of the right ventricular output away from the lungs and directly into the descending aorta.[1][2] This allows oxygenated blood returning from the placenta via the umbilical vein to bypass the pulmonary circulation and be distributed to the systemic circulation, ensuring adequate oxygen supply to the developing organs.[3]

In the human fetus, the volume of blood flow across the ductus arteriosus increases with gestational age.[4] It accounts for a median of 78% of the right cardiac output and 46% of the combined cardiac output.[4]

Postnatal Closure of the Ductus Arteriosus

At birth, with the initiation of respiration, the lungs expand, and pulmonary vascular resistance dramatically decreases. Simultaneously, the partial pressure of oxygen (PaO2) in the arterial blood rises. These two events are the primary stimuli for the functional closure of the ductus arteriosus. The increased oxygen tension induces vasoconstriction of the smooth muscle cells within the ductal wall.

Furthermore, the removal of the placenta at birth leads to a significant drop in circulating levels of prostaglandin E2 (PGE2), a potent vasodilator that is crucial for maintaining the patency of the ductus arteriosus in the fetus. This withdrawal of PGE2 further promotes ductal constriction. Functional closure typically occurs within 12 to 24 hours after birth in healthy full-term infants, with subsequent anatomical closure, involving tissue remodeling, taking place over the following weeks.

Alprostadil: Pharmacological Maintenance of Ductal Patency

Alprostadil is a synthetic formulation of prostaglandin E1 (PGE1) and is a critical therapeutic agent in neonates with certain congenital heart defects. In these infants, known as having "ductal-dependent" circulation, maintaining the patency of the ductus arteriosus is life-saving as it allows for adequate pulmonary or systemic blood flow until surgical intervention can be performed.

Mechanism of Action

Alprostadil exerts its effect by binding to and activating prostaglandin E receptors, specifically the EP2 and EP4 subtypes, on the surface of the smooth muscle cells of the ductus arteriosus. These receptors are coupled to a stimulatory G-protein (Gs). Activation of the Gs-protein leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, thereby maintaining the patency of the ductus arteriosus.

Quantitative Data on Alprostadil

The administration of Alprostadil requires careful titration to achieve the desired therapeutic effect while minimizing side effects.

| Parameter | Value | References |

| Initial Intravenous Infusion Dose | 0.05 to 0.1 mcg/kg/minute | |

| Maintenance Intravenous Infusion Dose | 0.01 to 0.4 mcg/kg/minute | |

| Alternative Low Initial Dose | 0.005 to 0.01 mcg/kg/minute | |

| Efficacy in Maintaining Ductal Patency | Effective in 88% of patients in a study with low-dosage regimens. |

Common Side Effects of Alprostadil:

| Side Effect | Incidence/Description | References |

| Apnea | Occurs in 10-12% of neonates, especially those weighing <2 kg. Usually appears within the first hour of infusion. | |

| Hypotension | A common side effect due to vasodilation. | |

| Fever | Transient hyperthermia can occur. | |

| Seizures | A possible adverse effect. | |

| Bradycardia/Tachycardia | Can affect heart rate. | |

| Cortical Proliferation of Long Bones | Associated with long-term infusions. | |

| Antral Hyperplasia and Gastric Outlet Obstruction | Associated with infusions lasting >120 hours. |

Experimental Protocols

In Vitro Organ Bath Studies of Ductus Arteriosus Contractility

The in vitro organ bath is a fundamental technique for studying the physiological and pharmacological responses of isolated blood vessels, including the ductus arteriosus.

Methodology:

-

Tissue Preparation:

-

The ductus arteriosus is carefully dissected from an animal model (e.g., fetal lamb, neonatal piglet) under a dissecting microscope.

-

The vessel is cut into rings of a specific length (typically 2-4 mm).

-

Extreme care is taken to avoid damaging the endothelial layer, unless its role is being specifically investigated.

-

-

Mounting in the Organ Bath:

-

The arterial rings are suspended between two stainless steel hooks or wires in an organ bath chamber filled with a physiological salt solution, such as Krebs solution.

-

The composition of the Krebs solution is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.

-

The solution is maintained at a physiological temperature (37°C) and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

-

Isometric Tension Measurement:

-

One hook is fixed to the bottom of the chamber, while the other is connected to a force-displacement transducer.

-

The rings are gradually stretched to an optimal resting tension, which is determined by constructing a length-tension curve to find the tension that elicits a maximal contractile response to a stimulating agent (e.g., high potassium solution).

-

The tissue is allowed to equilibrate for a period (e.g., 60-90 minutes), with the Krebs solution being changed periodically.

-

-

Experimental Procedure:

-

After equilibration, the viability of the tissue is assessed by inducing a contraction with a depolarizing agent like potassium chloride.

-

The presence or absence of a functional endothelium can be confirmed by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) in a pre-constricted vessel.

-

Test compounds (e.g., Alprostadil, vasoconstrictors, or other vasoactive agents) are added to the bath in a cumulative or non-cumulative manner, and the resulting changes in isometric tension (contraction or relaxation) are recorded and analyzed.

-

Visualizations

Signaling Pathway of Alprostadil in Ductus Arteriosus Smooth Muscle

Caption: Alprostadil signaling cascade in ductal smooth muscle.

Experimental Workflow for In Vitro Organ Bath Assay

References

Methodological & Application

Alprostadil Sodium Solution: Preparation and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Alprostadil sodium solutions in various in vitro assays. Alprostadil, a synthetic form of prostaglandin E1 (PGE1), is a potent vasodilator with a well-documented role in smooth muscle relaxation.[1][2] Its mechanism of action primarily involves binding to prostaglandin E (EP) receptors, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This signaling cascade makes it a valuable tool for studying a wide range of cellular processes.

Due to its inherent chemical instability, particularly in aqueous solutions, proper preparation and handling are critical for obtaining reliable and reproducible results in in vitro studies.

Chemical and Physical Properties

A thorough understanding of Alprostadil's properties is essential for its effective use in research.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₅ | |

| Molecular Weight | 354.48 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 110-116 °C |

Solubility and Stability

Alprostadil's limited aqueous solubility and stability necessitate careful consideration of solvent selection and solution storage.

Solubility Data

| Solvent | Solubility | Source |

| DMSO | ~71-73.67 mg/mL (~200-208 mM) | |

| Ethanol | ~59.68 mg/mL (~168 mM) | |

| Methanol | ~125 mg/mL (~353 mM) | |

| 0.9% Sodium Chloride | An 11 mcg/mL solution is stable for 10 days at 2-8°C. | |

| Water | Practically insoluble. |

Stability Profile

| Condition | Stability Information | Source |

| pH | Maximum stability is observed between pH 6-7. Degradation to prostaglandin A1 (PGA1) occurs in basic (pH > 7.4) and acidic conditions. | |

| Temperature | Stock solutions in organic solvents should be stored at -20°C. Aqueous solutions are less stable and should be prepared fresh. A solution in 0.9% NaCl is stable for 10 days when refrigerated. | |

| Light | Should be protected from light. | |

| Aqueous Solutions | Prone to degradation. It is recommended to use freshly prepared aqueous solutions. |

Signaling Pathway

Alprostadil mediates its effects by binding to specific G protein-coupled receptors (GPCRs) known as prostaglandin E receptors (EP receptors). There are four main subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades.

Caption: Alprostadil signaling through EP receptors.

Experimental Protocols

Preparation of Alprostadil Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Allow the Alprostadil powder to equilibrate to room temperature before opening the vial.

-

Prepare a stock solution by dissolving the Alprostadil powder in anhydrous DMSO or ethanol. For example, to prepare a 10 mM stock solution, dissolve 3.54 mg of Alprostadil in 1 mL of solvent.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C, protected from light.

Preparation of Working Solutions

Materials:

-

Alprostadil stock solution

-

Sterile phosphate-buffered saline (PBS), pH 7.2-7.4, or cell culture medium

-

Sterile tubes

Procedure:

-

Thaw a single aliquot of the Alprostadil stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile PBS or the appropriate cell culture medium to achieve the desired final concentrations for your assay.

-

It is crucial to prepare fresh working solutions for each experiment due to the limited stability of Alprostadil in aqueous solutions. Do not store aqueous working solutions.

General Workflow for In Vitro Assays

The following diagram illustrates a general workflow for conducting in vitro assays with Alprostadil.

Caption: General workflow for in vitro cell-based assays.

Application: In Vitro Angiogenesis Assay

This protocol is adapted from a study investigating the effect of Alprostadil on angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs).

Objective: To assess the effect of Alprostadil on the formation of capillary-like structures by endothelial cells in vitro.

Materials:

-

HUVECs

-

Complete endothelial cell growth medium

-

Matrigel

-

24-well plates

-

Alprostadil working solutions

-

Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF) as angiogenic stimuli

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 24-well plate according to the manufacturer's instructions. Allow the Matrigel to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells at a density of 5 x 10⁴ cells per well.

-

Treat the cells with various concentrations of Alprostadil working solutions. Include appropriate vehicle controls (the final concentration of the solvent used for the stock solution).

-

Add an angiogenic stimulus, such as VEGF (e.g., 10 ng/mL), to the appropriate wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-18 hours.

-

After incubation, visualize and photograph the formation of capillary-like structures using a microscope.

-

Quantify the extent of tube formation using image analysis software.

Expected Results: In the referenced study, Alprostadil was found to inhibit HUVEC proliferation with an IC₅₀ of 400 nM.

Application: Cell Viability and Cytotoxicity Assays

A range of colorimetric or fluorometric assays can be used to assess the effect of Alprostadil on cell viability and cytotoxicity. Common assays include MTT, XTT, and resazurin-based assays.

Objective: To determine the effect of Alprostadil on the viability of a specific cell line.

General Protocol (MTT Assay):

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with a serial dilution of Alprostadil working solutions. Include vehicle controls and a positive control for cytotoxicity.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Application: Apoptosis Assays

Apoptosis, or programmed cell death, can be assessed using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Objective: To determine if Alprostadil induces apoptosis in a target cell population.

General Protocol (Annexin V/PI Staining):

-

Seed and treat cells with Alprostadil as described for the cell viability assay.

-

After the treatment period, collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Summary of Recommended Concentrations for In Vitro Assays

The optimal concentration of Alprostadil will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your system.

| Assay Type | Cell Line | Concentration Range | Observed Effect | Source |

| Angiogenesis (Tube Formation) | HUVEC | 5 µM | Inhibition of capillary-like structure formation | |

| Cell Proliferation | HUVEC | IC₅₀ = 400 nM | Inhibition of VEGF-induced proliferation | |

| Cardiomyocyte Protection | H9c2 cells | 45 µg/L (~127 nM) | Attenuation of LPS-induced injury |

Note: These are examples, and the optimal concentrations for your specific experiments should be determined empirically.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound solutions to generate reliable and reproducible data in a variety of in vitro assays.

References

Application Notes and Protocols for the Quantification of Alprostadil in Biological Samples using HPLC-Based Methods

These application notes provide detailed methodologies for the quantification of Alprostadil (Prostaglandin E1) in biological samples, primarily plasma, using High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Alprostadil in Rat Plasma

This method offers high selectivity and sensitivity for the determination of Alprostadil in rat plasma, making it suitable for pharmacokinetic studies.[1][2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.4–250.0 ng/mL | [1][2] |

| Correlation Coefficient (r²) | 0.99 | [1] |

| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL | |

| Inter-day Precision (%RSD) | < 8.5% | |

| Intra-day Precision (%RSD) | < 2.4% | |

| Accuracy (RE%) | -9.3% to 1.0% |

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of rat plasma in a centrifuge tube, add the internal standard solution (Diphenhydramine).

-

Vortex the sample for 1 minute.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 3 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

-

Column: ACQUITY UPLC BEH C18

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Elution: Gradient

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 5 µL

-

Detection: Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode.

Experimental Workflow

Caption: UPLC-MS/MS Sample Preparation and Analysis Workflow.

Method 2: HPLC with UV Detection and Post-Column Derivatization

Due to the low UV absorbance of Alprostadil, post-column derivatization can be employed to enhance sensitivity and specificity for its analysis in pharmaceutical formulations. This method can be adapted for biological samples with appropriate sample cleanup.

Quantitative Data Summary

| Parameter | Value | Reference |

| Calibration Range (Alprostadil) | 0.1 µg/mL – 10 µg/mL | |

| Calibration Range (β-Naphthol IS) | 0.25 µg/mL – 10 µg/mL |

Experimental Protocol

1. Sample Preparation

-

Stock solutions of Alprostadil and the internal standard (β-Naphthol) are prepared in anhydrous Ethanol.

-

Working standards are prepared by diluting the stock solution with the mobile phase.

-

For biological samples, a robust extraction method such as solid-phase extraction (SPE) is recommended to remove interfering substances prior to analysis.

2. HPLC Conditions

-

Column: Reversed-phase C18 (150 x 4.6 mm)

-

Column Temperature: 37°C

-

Mobile Phase: 30% Acetonitrile – 70% of 0.02 M Potassium Phosphate monobasic (adjusted to pH 3).

-

Alternative Mobile Phase: 25% Acetonitrile – 75% of 0.0067 M Potassium Phosphate buffer pH 6.3.

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

3. Post-Column Derivatization

-

Post-column System: Pinnacle PCX

-

Reagent: 1 mol/L Potassium Hydroxide

-

Reagent Flow Rate: 1.0 mL/min

-

Reactor Volume: 2 mL

-

Reactor Temperature: 60°C

-

Detection: UV at 278 nm

Experimental Workflow

Caption: HPLC with Post-Column Derivatization Workflow.

Method 3: LC-MS/MS for Alprostadil in Dog Plasma

This method is designed for the determination of Alprostadil in dog plasma at very low concentrations (pg/mL) and is suitable for pharmacokinetic studies.

Quantitative Data Summary

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL (using 500 µL plasma) | |

| Analysis Time | 3 minutes |

Experimental Protocol

1. Sample Collection and Handling

-

Collect blood samples at 4°C to minimize enzymatic degradation of Alprostadil.

-

Treat plasma with indomethacin to inhibit the synthesis of interfering substances post-sampling.

2. Sample Preparation

-

Perform a one-step extraction procedure on the plasma samples. (Specific details of the extraction solvent were not provided in the abstract, but a liquid-liquid extraction similar to Method 1 is implied).

3. LC-MS/MS Conditions

-

Chromatography: Reversed-phase HPLC

-

Detection: Tandem Mass Spectrometry

Logical Relationship Diagram

Caption: Key Steps for Preventing Interference in Alprostadil Analysis.

General Considerations for Alprostadil Analysis

-

Stability: Alprostadil can be unstable in biological matrices. It is crucial to handle samples at low temperatures and consider the use of enzyme inhibitors. One study found Alprostadil in rat plasma to be stable at room temperature for 0.5 hours and at -20°C for two weeks.

-

Internal Standard: The use of an appropriate internal standard is essential for accurate quantification to compensate for variations in sample preparation and instrument response.

-

Method Validation: All analytical methods should be thoroughly validated according to regulatory guidelines (e.g., FDA, ICH) for parameters such as specificity, linearity, precision, accuracy, and stability.

References

Application Notes and Protocols for Developing Stable Alprostadil Formulations for Research Use

For Researchers, Scientists, and Drug Development Professionals